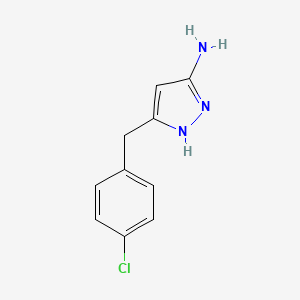

3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10ClN3 |

|---|---|

Molecular Weight |

207.66 g/mol |

IUPAC Name |

5-[(4-chlorophenyl)methyl]-1H-pyrazol-3-amine |

InChI |

InChI=1S/C10H10ClN3/c11-8-3-1-7(2-4-8)5-9-6-10(12)14-13-9/h1-4,6H,5H2,(H3,12,13,14) |

InChI Key |

VFRSUFCPDIWLTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC(=NN2)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 4 Chlorobenzyl 1h Pyrazol 5 Amine

Established Synthetic Pathways to 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

Established routes to 5-aminopyrazoles are well-documented, providing a reliable foundation for the synthesis of this compound. These pathways typically involve the cyclization of a linear precursor containing the necessary carbon and nitrogen atoms.

Conventional Reaction Sequences and Key Intermediates

The most versatile and widely adopted method for synthesizing 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and hydrazine (B178648). beilstein-journals.orgnih.gov This pathway is a cornerstone of pyrazole (B372694) chemistry due to its reliability and the accessibility of the starting materials.

Formation of the β-Ketonitrile Intermediate: The key intermediate, 4-(4-chlorophenyl)-3-oxobutanenitrile (B2493439), can be prepared via a Claisen-type condensation. organic-chemistry.org Specifically, this involves the reaction of a (4-chlorophenyl)acetonitrile derivative with an acylating agent like ethyl acetate in the presence of a strong base, such as sodium ethoxide. The base abstracts an α-proton from the acetonitrile (B52724) to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the ester.

Cyclization with Hydrazine: The synthesized 4-(4-chlorophenyl)-3-oxobutanenitrile is then treated with hydrazine (NH₂NH₂). The reaction mechanism involves an initial nucleophilic attack by one of the hydrazine's nitrogen atoms on the ketone carbonyl group, forming a hydrazone intermediate. beilstein-journals.orgnih.gov This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon. Subsequent tautomerization of the resulting iminopyrazoline yields the aromatic this compound. beilstein-journals.orgnih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the condensation-cyclization sequence is highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and stoichiometry is crucial for maximizing the yield of the final product and minimizing side reactions.

Key parameters for optimization include:

Solvent: The choice of solvent can significantly influence reaction rates and yields. Alcohols like ethanol are commonly used as they are suitable for both the reactants and the typical bases employed. In some cases, aprotic polar solvents such as DMF or DMSO can enhance reactivity. beilstein-journals.org

Catalyst/Base: The cyclization step is often catalyzed by either acid or base. Acetic acid is a common choice for acid catalysis, promoting the dehydration of the hydrazone intermediate. beilstein-journals.orgnih.gov For base-catalyzed reactions, alkoxides or amines like triethylamine can be used. nih.gov

Temperature: The reaction is typically performed at elevated temperatures (reflux) to ensure a sufficient reaction rate. nih.gov However, precise temperature control is necessary to prevent the degradation of reactants or products. Microwave-assisted heating has been shown to dramatically reduce reaction times and improve yields in similar syntheses. nih.govsemanticscholar.org

The following table illustrates how reaction conditions can be varied to optimize the synthesis of a generic 5-aminopyrazole, based on findings from related studies.

| Entry | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Ethanol | 78 | 12 | Low |

| 2 | Acetic Acid (cat.) | Ethanol | 78 | 8 | Moderate |

| 3 | Triethylamine | DMF | 90 | 6 | Good |

| 4 | Piperidine (cat.) | Water | 25 | 0.5 | High |

| 5 | None (Microwave) | Ethanol | 120 | 0.25 | Excellent |

Catalytic Approaches in the Synthesis of this compound

Various catalytic systems have been developed to improve the efficiency and selectivity of pyrazole synthesis. For the formation of the this compound core, both acid and metal catalysts can play a significant role.

Acid Catalysis: Brønsted acids like acetic acid or p-toluenesulfonic acid are frequently employed to catalyze the condensation of the β-ketonitrile with hydrazine, facilitating the dehydration step of hydrazone formation and subsequent cyclization. beilstein-journals.orgsemanticscholar.org

Metal Catalysis: Transition metal catalysts, such as those based on palladium, copper, or iron, are particularly useful in multicomponent reactions that form highly substituted pyrazoles. beilstein-journals.orgresearchgate.net For instance, a palladium-catalyzed reaction between a β-halovinyl aldehyde and a 5-aminopyrazole precursor has been reported to form fused pyrazole systems, demonstrating the utility of metal catalysis in C-C and C-N bond formation around the pyrazole core. beilstein-journals.orgnih.gov Copper catalysts have been used for the dimerization and annulation of 5-aminopyrazoles, showcasing their ability to mediate C-H, N-H, and C-N bond couplings. mdpi.com

Novel and Sustainable Synthetic Strategies for the Pyrazole Amine Core

In line with the increasing demand for environmentally friendly chemical processes, novel synthetic strategies for pyrazoles have been developed that emphasize sustainability, atom economy, and reduced waste.

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry approaches to pyrazole synthesis focus on minimizing hazardous waste and maximizing efficiency. A prominent strategy in this area is the use of one-pot multicomponent reactions (MCRs). mdpi.com

An MCR approach to synthesize 5-aminopyrazole-4-carbonitriles, which are structurally related to the target compound, involves the reaction of an aldehyde, malononitrile, and a hydrazine derivative in a single step. researchgate.netnih.gov Applying this principle, a potential green synthesis for a precursor to this compound could involve the one-pot reaction of 2-(4-chlorophenyl)acetaldehyde , malononitrile , and hydrazine .

Key features of this green approach include:

Atom Economy: MCRs are designed to incorporate most or all of the atoms from the starting materials into the final product, minimizing waste.

Green Solvents: These reactions are often performed in environmentally benign solvents like water or ethanol, or even under solvent-free conditions. mdpi.compharmacognosyjournal.net

Recyclable Catalysts: The use of reusable catalysts, such as nano-magnetic particles, further enhances the sustainability of the process. nih.govrsc.org

Energy Efficiency: Methods like mechanochemical mixing (grinding) or microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netpharmacognosyjournal.net

Chemoenzymatic or Biocatalytic Routes to Related Pyrazole Amine Structures

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical reactions, offers a powerful strategy for producing complex molecules. While direct biocatalytic routes to this compound are not yet established, chemoenzymatic cascades for the synthesis of other N-heterocycles provide a blueprint for future development. nih.gov

A potential chemoenzymatic strategy could involve a cooperative cascade. For example, an alcohol dehydrogenase (ADH) could be used for the in-situ oxidation of a starting alcohol, 2-(4-chlorophenyl)ethanol , to the corresponding aldehyde, 2-(4-chlorophenyl)acetaldehyde . This highly reactive aldehyde could then be directly funneled into a chemical multicomponent reaction with malononitrile and hydrazine within the same pot to form the pyrazole core. nih.gov

This approach offers several advantages:

Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous media at or near room temperature, avoiding the need for harsh reagents or high temperatures.

High Selectivity: Enzymes can provide excellent chemo-, regio-, and stereoselectivity.

While the application of biocatalysis to pyrazole synthesis is still an emerging field, the development of novel biocatalysts and cooperative chemoenzymatic systems holds promise for the future sustainable production of pyrazole amine structures. researchgate.net

Derivatization and Functionalization Strategies of this compound

The presence of distinct functional groups in this compound allows for a range of chemical modifications, enabling the synthesis of a diverse library of derivatives. These modifications can be targeted to the pyrazole ring, the amino group, or the chlorobenzyl moiety.

Chemical Modifications of the Pyrazole Ring System of this compound

The pyrazole ring in this compound is an aromatic system and can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents. The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack due to its higher electron density.

A common modification of the pyrazole ring is halogenation. Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines has been achieved using N-halosuccinimides (NXS), providing an effective metal-free method for synthesizing 4-halogenated pyrazole derivatives. For instance, reactions with N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), and N-chlorosuccinimide (NCS) in a solvent like DMSO at room temperature can introduce bromine, iodine, and chlorine atoms, respectively, at the C4 position in moderate to excellent yields beilstein-archives.org. The proposed mechanism involves the formation of a DMSO·X+ intermediate that reacts with the electron-rich pyrazole ring beilstein-archives.org.

Other electrophilic substitution reactions typical for aromatic systems, such as nitration, sulfonation, and Friedel-Crafts reactions, are also conceivable at the C4 position of the pyrazole ring of this compound, although specific examples for this particular compound are not extensively documented. The general reactivity of pyrazoles towards electrophiles at the C4 position is well-established rrbdavc.org.

Transformations at the Amino Group of this compound

The primary amino group at the C5 position is a key site for a variety of chemical transformations, including acylation, alkylation, diazotization, and condensation reactions.

Acylation: The amino group can be readily acylated to form the corresponding amides. This is a common transformation for 5-aminopyrazoles, often achieved by reacting the amine with acyl chlorides or anhydrides in the presence of a base beilstein-journals.orgnih.gov. For example, N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides are prepared by treating the corresponding 5-aminopyrazole with substituted benzoyl chlorides beilstein-journals.orgnih.gov.

Alkylation: N-alkylation of the amino group can lead to secondary and tertiary amines. Reductive amination is a common method, involving the reaction of the 5-aminopyrazole with an aldehyde or ketone to form a Schiff base intermediate, which is then reduced in situ with a reducing agent like sodium borohydride mdpi.com.

Diazotization: The primary amino group can undergo diazotization upon treatment with a source of nitrous acid (e.g., sodium nitrite in acidic solution) to form a diazonium salt. These diazonium salts are versatile intermediates that can be used in various subsequent reactions, such as Sandmeyer-type reactions to introduce a range of substituents (e.g., -Cl, -Br, -CN) or coupling reactions with activated aromatic compounds to form azo dyes quora.com.

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases) or with 1,3-dicarbonyl compounds to construct fused heterocyclic rings.

Substituent Effects and Alterations to the Chlorobenzyl Moiety

The chlorobenzyl moiety at the C3 position of the pyrazole ring also offers opportunities for chemical modification, although these are less commonly explored compared to the pyrazole ring and amino group.

Electrophilic Aromatic Substitution: The phenyl ring of the chlorobenzyl group can undergo electrophilic aromatic substitution. The chlorine atom is an ortho-, para-directing deactivator, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the chlorine.

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom on the benzyl (B1604629) ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions researchgate.net. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents onto the benzyl ring. For these reactions to be successful, appropriate palladium catalysts and ligands are crucial nsf.govlookchem.comacs.org.

Reactions of the Benzylic Methylene (B1212753) Group: The methylene bridge connecting the pyrazole and the chlorophenyl ring can also be a site for chemical modification, for instance, through radical halogenation, although this might be challenging to achieve selectively without affecting other parts of the molecule.

Utility of this compound as a Building Block in Complex Chemical Syntheses

This compound is a valuable precursor for the synthesis of more complex, often biologically active, fused heterocyclic systems. The bifunctional nature of the molecule (possessing both a nucleophilic amino group and a reactive C4 position on the pyrazole ring) makes it an ideal substrate for annulation reactions.

Synthesis of Pyrazolo[3,4-d]pyrimidines: 5-Aminopyrazoles are widely used in the synthesis of pyrazolo[3,4-d]pyrimidines, which are a class of compounds with significant biological activities. A common method involves the reaction of the 5-aminopyrazole with a one-carbon synthon, such as formic acid or an orthoformate, to construct the pyrimidine (B1678525) ring nih.govnih.gov. A one-flask method has been developed where 5-aminopyrazoles react with N,N-substituted amides in the presence of PBr₃, followed by heterocyclization with hexamethyldisilazane to yield pyrazolo[3,4-d]pyrimidines nih.govmdpi.com.

Synthesis of Pyrazolo[3,4-b]pyridines: Another important class of fused heterocycles synthesized from 5-aminopyrazoles are pyrazolo[3,4-b]pyridines. These can be prepared through the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents, such as α,β-unsaturated ketones researchgate.netnih.gov. The reaction typically proceeds via a Michael addition followed by an intramolecular condensation and subsequent aromatization nih.gov. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound nih.gov.

Mechanistic Investigations of Key Synthetic Reactions Involving this compound Formation

The most common and versatile method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine or a substituted hydrazine. In the case of this compound, the likely precursors would be 3-(4-chlorobenzyl)-3-oxopropanenitrile and hydrazine.

The reaction mechanism is believed to proceed in two main steps:

Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the carbonyl carbon of the β-ketonitrile. This is followed by the elimination of a water molecule to form a hydrazone intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then acts as a nucleophile and attacks the carbon atom of the nitrile group. This intramolecular cyclization leads to the formation of a five-membered ring intermediate, which then tautomerizes to the aromatic 5-aminopyrazole product.

The regioselectivity of the reaction when a substituted hydrazine is used is determined by the relative nucleophilicity of the two nitrogen atoms of the hydrazine and the electrophilicity of the carbonyl and nitrile groups of the β-ketonitrile.

Mechanistic studies on the formation of fused heterocycles from 5-aminopyrazoles have also been conducted. For the synthesis of pyrazolo[3,4-d]pyrimidines via the Vilsmeier reaction, it has been shown that the reaction proceeds through a 4-(iminomethyl)-1,3-disubstituted-1H-pyrazol-5-yl-formamidine intermediate mdpi.com. In the case of pyrazolo[3,4-b]pyridine synthesis from 5-aminopyrazoles and alkynyl aldehydes, a cascade 6-endo-dig cyclization mechanism has been proposed, which can be modulated to produce either halogenated or non-halogenated products depending on the reaction conditions nih.gov.

Advanced Structural Characterization and Conformational Analysis of 3 4 Chlorobenzyl 1h Pyrazol 5 Amine

X-ray Crystallography Studies of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine and its Crystalline Analogs

While a specific crystal structure for this compound is not publicly available, analysis of closely related pyrazole (B372694) derivatives provides significant insights into its likely solid-state arrangement.

The crystal packing of pyrazole derivatives is often dominated by a network of intermolecular hydrogen bonds. lookchem.com For this compound, the presence of both an amino group (-NH2) and a pyrazole ring with N-H and imine-like nitrogen atoms suggests the formation of strong N-H···N hydrogen bonds. These interactions are a driving force in the self-assembly of pyrazole-containing molecules, often leading to the formation of dimers, chains, or more complex three-dimensional networks. lookchem.comnih.gov

Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions in crystals, has been effectively used for other pyrazole derivatives to understand their packing behavior. lookchem.com Such an analysis for this compound would likely reveal the significant contributions of H···H, C···H, and N···H contacts.

Table 1: Postulated Crystallographic Parameters and Interactions for this compound (Based on Analogs)

| Parameter | Expected Feature | Rationale based on Analogous Compounds |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | Common for substituted pyrazoles. researchgate.netscispace.com |

| Space Group | P2₁/c or P-1 | Frequently observed for pyrazole derivatives with hydrogen bonding. scispace.com |

| Dominant Intermolecular Interaction | N-H···N Hydrogen Bonding | Characteristic of pyrazole and aminopyrazole structures. nih.govnih.govnih.gov |

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon for organic molecules, including pyrazole derivatives. researchgate.net The existence of different polymorphs can arise from variations in the arrangement of molecules in the crystal lattice, often due to different hydrogen bonding patterns or packing efficiencies. tandfonline.com

For this compound, the conformational flexibility of the chlorobenzyl group and the potential for different tautomeric forms of the pyrazole ring increase the likelihood of polymorphism. Different crystalline forms could exhibit distinct physical properties such as solubility, melting point, and stability. The solid-state synthesis and characterization of pyrazole derivatives have highlighted the importance of controlling crystallization conditions to obtain a desired polymorphic form. researchgate.nettandfonline.com

Advanced Spectroscopic Investigations for Conformational and Electronic Structure Insights

Spectroscopic techniques are invaluable for elucidating the structure and electronic properties of molecules in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds. For this compound, ¹H and ¹³C NMR would provide key information about its molecular framework.

The protons of the methylene (B1212753) bridge (–CH₂–) would likely appear as a singlet, with a chemical shift influenced by the adjacent aromatic rings. The protons of the 4-chlorophenyl group would exhibit a characteristic AA'BB' splitting pattern. The pyrazole ring proton would appear as a singlet, and the amino group protons would likely be a broad singlet, with its chemical shift and broadness being dependent on the solvent and concentration due to hydrogen exchange.

A crucial aspect of pyrazole chemistry is the existence of annular tautomerism. nih.govfu-berlin.de For this compound, two principal tautomeric forms are possible. The equilibrium between these tautomers can be influenced by the solvent, temperature, and the nature of substituents. Low-temperature NMR studies on analogous pyrazoles have been used to slow down the proton exchange rate, allowing for the observation of signals from individual tautomers. fu-berlin.de For 3(5)-substituted pyrazoles, the tautomer with the substituent at the 3-position is often favored in solution. fu-berlin.de

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (in CDCl₃, based on analogs)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale/Notes |

|---|---|---|---|

| CH₂ | ~3.9 | ~35 | Based on similar benzyl-substituted pyrazoles. |

| Pyrazole C-H | ~5.5 | ~90 | The high electron density at this position in 5-aminopyrazoles shifts it upfield. mdpi.comresearchgate.net |

| NH₂ | Broad, ~4-6 | - | Chemical shift is highly variable. |

| NH (pyrazole) | Broad, ~10-12 | - | Chemical shift is highly variable. |

| Aromatic C-H (chlorophenyl) | ~7.2-7.3 | ~128-130 | Typical range for a p-disubstituted benzene (B151609) ring. |

| Pyrazole C-NH₂ | - | ~155 | Based on data for 5-aminopyrazole derivatives. nih.gov |

| Pyrazole C-CH₂ | - | ~145 | |

| Pyrazole C-H | - | ~90 | mdpi.comresearchgate.net |

| Aromatic C-Cl | - | ~132 |

Infrared (IR) and Raman spectroscopy provide detailed information about the vibrational modes of a molecule and are particularly sensitive to functional groups and intermolecular interactions like hydrogen bonding. nih.govniscpr.res.in

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the amino group and the pyrazole ring would appear in the region of 3200-3500 cm⁻¹. The broadness and position of these bands can provide evidence for hydrogen bonding. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group will be just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are typically found in the 1400-1600 cm⁻¹ region. nih.govderpharmachemica.com The C-Cl stretching vibration of the chlorophenyl group would be observed in the lower frequency region of the spectrum.

Table 3: Expected Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| N-H stretching (NH₂ and pyrazole NH) | 3200 - 3500 | Broad bands indicative of hydrogen bonding. nih.gov |

| Aromatic C-H stretching | 3000 - 3100 | |

| Aliphatic C-H stretching (CH₂) | 2850 - 2960 | |

| C=N / C=C stretching (pyrazole ring) | 1400 - 1600 | nih.govderpharmachemica.com |

| N-H bending | 1590 - 1650 |

High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular weight of a compound, confirming its elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org

For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its exact mass. The fragmentation of pyrazoles upon electron impact often involves characteristic pathways, including the expulsion of HCN or N₂. openresearchlibrary.orgresearchgate.netrsc.org A major fragmentation pathway for the title compound would likely be the benzylic cleavage, leading to the formation of a stable chlorobenzyl cation (m/z 125/127 due to chlorine isotopes) and a pyrazol-5-amine radical. Another possible fragmentation is the loss of the amino group. The presence of the chlorine atom would result in characteristic isotopic patterns for chlorine-containing fragments.

A plausible primary fragmentation pathway would involve the cleavage of the bond between the benzyl (B1604629) group and the pyrazole ring, as this would generate a stable tropylium-like ion.

Stereochemical Aspects and Chiral Derivatization (If Applicable)

A thorough analysis of the molecular structure of this compound reveals that the compound is achiral. The molecule does not possess any stereocenters, which are typically carbon atoms bonded to four different substituent groups. The methylene (-CH2-) bridge connecting the pyrazole ring to the 4-chlorophenyl group does not constitute a chiral center as it bears two identical hydrogen atoms. Consequently, the compound does not exhibit stereoisomerism in the form of enantiomers or diastereomers.

Given the achiral nature of this compound, the concept of chiral derivatization for the purpose of enantiomeric resolution is not applicable. Chiral derivatization is an analytical technique employed to convert a mixture of enantiomers into a mixture of diastereomers, which can then be separated and quantified using standard chromatographic methods like HPLC. nih.gov This process is fundamentally relevant only for chiral compounds.

While the title compound itself is achiral, the broader class of pyrazole and dihydropyrazole derivatives can feature chirality, often at the C5 position of the ring system, leading to enantiomers that may exhibit different biological activities. nih.gov However, a review of the scientific literature indicates that research on this compound has not involved stereochemical analysis or chiral derivatization, as these aspects are not pertinent to its intrinsic structure. nih.govmdpi.comnih.gov Studies on related pyrazole compounds focus on aspects like synthesis, biological activity as kinase inhibitors, or halogenation, without delving into stereochemistry due to the achiral nature of the specific molecule. nih.govbeilstein-archives.org

Computational and Theoretical Studies of 3 4 Chlorobenzyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. eurasianjournals.comaip.org For a molecule like this compound, these calculations provide a foundational understanding of its structure, stability, and reactivity. researchgate.netresearchgate.net

A typical DFT study, often using the B3LYP functional with a basis set like 6-311++G(d,p), would be employed to calculate the distribution of electron density. tandfonline.comtandfonline.com Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with accepting electrons. For the pyrazole (B372694) amine core, the HOMO is expected to be distributed across the electron-rich pyrazole ring and the amino group, while the LUMO would be located over the pyrazole ring system.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. aip.orgnih.gov This map visualizes the electrostatic potential on the molecule's surface. For this compound, the MEP would likely show negative potential (red/yellow) around the pyridine-like nitrogen (N2) and the chlorine atom, indicating regions susceptible to electrophilic attack. tandfonline.com Positive potential (blue) would be expected around the amine and pyrazole N-H protons, highlighting them as hydrogen bond donor sites. nih.gov

Table 1: Illustrative Calculated Electronic Properties for a Pyrazole Derivative

This table is an example based on typical values found in DFT studies of similar pyrazole compounds and does not represent actual data for this compound.

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Mulliken Atomic Charges | C: -0.2, N: -0.5, H: +0.3 (example values) | Describes the electron distribution among the atoms in the molecule. researchgate.net |

The this compound molecule possesses significant conformational flexibility, primarily due to the rotation around the single bond connecting the pyrazole ring to the benzyl (B1604629) group's methylene (B1212753) bridge (-CH2-). Conformational analysis aims to identify the most stable three-dimensional arrangement (the global minimum) and the energy barriers between different conformations. nih.govnih.gov

Computational methods can map the potential energy surface by systematically rotating key dihedral angles. For this molecule, the critical dihedral angle would be the one defined by the atoms C(pyrazole)-C(pyrazole)-C(methylene)-C(benzyl ring). By calculating the energy at each rotational step, a conformational energy profile can be generated. Studies on similar benzyl-substituted heterocycles show that the orientation of the benzyl ring relative to the heterocyclic core is crucial in determining the most stable conformer. rsc.orgresearchgate.net The presence of the bulky chlorine atom on the phenyl ring could introduce steric hindrance that favors specific orientations. acs.org

These calculations would reveal the relative energies of different conformers (e.g., gauche vs. anti) and the transition states that separate them. This information is vital because the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a target's binding site.

Table 2: Example Conformational Analysis Data

This table illustrates the type of data generated from a conformational search. The values are hypothetical.

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| 1 (Global Minimum) | 75° | 0.00 | 75% |

| 2 | -80° | 0.25 | 20% |

| 3 | 180° | 1.50 | 5% |

A significant strength of quantum chemical calculations is their ability to predict spectroscopic data with high accuracy. researchgate.net By calculating the optimized geometry of this compound, it is possible to compute its expected Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values, when compared to experimental data, can confirm the molecular structure. For instance, the calculation would predict distinct signals for the pyrazole ring protons, the CH2 bridge protons, and the aromatic protons on the chlorophenyl ring. researchgate.net

Vibrational Frequencies: The calculation of vibrational frequencies can predict the positions of key absorption bands in the IR spectrum. tandfonline.comresearchgate.net This would help identify characteristic vibrations, such as the N-H stretching of the amine and pyrazole groups, C=C stretching of the aromatic rings, and the C-Cl stretching frequency. A comparison between the calculated and experimental spectrum serves as a powerful validation of the computed structure. researchgate.net

Molecular Dynamics Simulations of this compound

While quantum mechanics describes the static electronic properties of a molecule, Molecular Dynamics (MD) simulations provide insight into its behavior over time. eurasianjournals.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a dynamic picture of the system at the atomic level. rdd.edu.iqnih.gov

Given that many pyrazole derivatives exhibit biological activity, a key application of MD simulations is to study how this compound might interact with a biological target, such as an enzyme or receptor. nih.gov After an initial binding pose is predicted using molecular docking, an MD simulation is run on the ligand-target complex. nih.govnih.gov

The simulation would reveal the stability of the binding pose over time (e.g., over a 100-nanosecond timescale). It allows for the observation of key intermolecular interactions, such as hydrogen bonds between the amine/pyrazole N-H groups and the target, or π-π stacking between the pyrazole/phenyl rings and aromatic residues in the binding site. nih.gov Furthermore, MD simulations can capture conformational changes in both the ligand and the target upon binding, providing a more realistic view of the recognition process than static docking alone. nih.gov

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net MD simulations are ideal for studying these effects by explicitly including solvent molecules (e.g., a box of water molecules) around the solute. rdd.edu.iq

A simulation of this compound in an aqueous solution would show how water molecules arrange themselves around the solute. It would reveal the stability of hydration shells around polar groups like the amine and pyrazole nitrogens. scholaris.ca The simulation can also track how the molecule's conformational preferences might change in a polar solvent compared to the gas phase. This is critical because the molecule's active conformation in a biological system is the one that is stable in an aqueous environment. researchgate.net

Molecular Docking and Target Interaction Modeling of this compound

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for modeling the interaction between a small molecule ligand and its protein target.

Identification of Potential Biological Targets for this compound

The identification of biological targets is the foundational step in understanding the therapeutic potential of a compound. For novel molecules like this compound, initial targets are often inferred from studies on structurally similar compounds. The pyrazole scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities. nih.govresearchgate.net

Computational studies on various pyrazole derivatives have identified several key protein families as potential targets. These include:

Protein Kinases: Many pyrazole derivatives have been docked against receptor tyrosine kinases and serine/threonine protein kinases, which are crucial in cancer and other hyper-proliferative disorders. researchgate.netnih.gov Specific examples include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A kinase, and Cyclin-Dependent Kinase 2 (CDK2). nih.gov

Enzymes: The pyrazole structure is a key feature in inhibitors of enzymes like carbonic anhydrase (CA) and phosphodiesterase 4 (PDE4), which are targets for various therapeutic areas. nih.govnih.gov

Other Proteins: Research on pyrazoline derivatives has shown potential interaction with targets like the human mitochondrial branched-chain aminotransferase (BCATm), which is explored for anticonvulsant activity. ijper.org

Based on this precedent, these protein classes represent plausible starting points for investigating the biological activity of this compound. Virtual screening and docking simulations against a panel of such targets would be the primary method for identifying the most probable biological partners for this specific compound.

Prediction of Binding Modes and Interaction Fingerprints with Specific Biological Macromolecules

Once potential targets are identified, molecular docking predicts how the ligand, in this case, this compound, fits into the target's binding site and what specific molecular interactions stabilize the complex. These "interaction fingerprints" are crucial for understanding the mechanism of action and for guiding lead optimization.

Docking studies with related pyrazole derivatives reveal common interaction patterns. Typically, ligands are docked deep within the binding pocket of the target protein. nih.gov The stability of the ligand-protein complex is governed by a combination of forces:

Hydrogen Bonds: The amine (-NH2) and pyrazole nitrogen atoms in the title compound are potential hydrogen bond donors and acceptors. Docking studies on similar compounds frequently show hydrogen bond interactions with key amino acid residues in the active site, such as Asp, Asn, Gln, and Tyr. nih.gov

Hydrophobic Interactions: The chlorobenzyl group provides a significant hydrophobic component, likely to interact with nonpolar residues in the binding pocket.

π-π Stacking: The aromatic nature of both the pyrazole and the chlorophenyl rings allows for potential π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe) and Histidine (His). nih.gov

A hypothetical docking study of this compound into a kinase binding site, for example, would aim to generate data similar to that shown in the table below.

Table 1: Illustrative Predicted Interactions of this compound with a Hypothetical Kinase Target

| Interaction Type | Ligand Moiety | Target Amino Acid Residue | Predicted Distance (Å) |

|---|---|---|---|

| Hydrogen Bond (Donor) | Pyrazole N-H | Asp145 (Backbone C=O) | 2.9 |

| Hydrogen Bond (Acceptor) | Pyrazole N | Lys89 (Side Chain-NH3+) | 3.1 |

| Hydrogen Bond (Donor) | 5-amine (-NH2) | Glu91 (Side Chain C=O) | 3.0 |

| Hydrophobic (π-Alkyl) | Benzyl CH2 | Val72 | 3.8 |

Note: This table is for illustrative purposes to show the type of data generated from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for this compound Derivatives

QSAR and pharmacophore modeling are essential ligand-based drug design strategies. They are used when the 3D structure of the target is unknown or to complement receptor-based methods like docking. These models help in understanding which molecular properties (descriptors) are critical for biological activity and in designing new, more potent analogs.

Development of Predictive Models for Biological Activity of Analogs

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. To develop a QSAR model for analogs of this compound, a library of derivatives would first be synthesized and tested for a specific biological activity (e.g., enzyme inhibition, measured as IC₅₀).

The process involves:

Data Set Preparation: A series of analogs is created by modifying the parent scaffold. The compounds are divided into a training set (to build the model) and a test set (to validate it). nih.gov

Descriptor Calculation: Various physicochemical, electronic, and structural descriptors are calculated for each molecule.

Model Building: Statistical methods, like Partial Least Squares (PLS), are used to generate an equation linking the descriptors to the activity.

Validation: The model's predictive power is assessed using statistical metrics like the regression coefficient (R²) and the cross-validated correlation coefficient (q² or r²cv). A high R² indicates a good fit of the data, while a high q² indicates good predictive ability. nih.gov

Table 2: Example of Statistical Parameters for a Hypothetical 3D-QSAR Model of Pyrazole Analogs

| Model Parameter | Value | Interpretation |

|---|---|---|

| PLS Factors | 4 | Number of components used in the model. |

| Regression Coefficient (R²) | 0.954 | Indicates that 95.4% of the variance in biological activity is explained by the model. nih.gov |

| Cross-Validated r² (q²) | 0.814 | Demonstrates good internal predictive ability of the model. nih.gov |

| Fischer Ratio (F) | 173 | A high value indicates a statistically significant regression model. nih.gov |

Note: This table contains example data based on published QSAR studies of pyrazole derivatives to illustrate the output of such an analysis. nih.gov

Ligand-Based Drug Design Approaches Utilizing the this compound Scaffold

Pharmacophore modeling identifies the essential 3D arrangement of steric and electronic features that a molecule must possess to interact with a specific biological target. nih.gov A pharmacophore model can be generated from a set of active ligands.

For the this compound scaffold, a pharmacophore model would likely include features such as:

A Hydrogen Bond Acceptor (HBA)

A Hydrogen Bond Donor (HBD)

An Aromatic Ring (AR)

A Hydrophobic (HY) feature

Studies on other pyrazole series have led to successful pharmacophore models. For instance, a five-point model (AHHRR: Acceptor, Hydrophobic, Hydrophobic, Ring, Ring) was developed for pyrozolo[1,5-a]pyridine analogues as PDE4 inhibitors. nih.gov This model was then used as a 3D query to screen large chemical databases to find new compounds that fit the essential features, potentially leading to novel drug candidates. nih.gov This same approach could be applied to design new libraries based on the this compound core structure.

Computational Predictions of ADMET Properties for this compound (Excluding Experimental Validation)

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the drug discovery process is critical to avoid late-stage failures. Various computational models and tools, such as SwissADME and admetSAR, are used to predict these properties from the molecular structure alone. nih.govamazonaws.comamazonaws.com

For this compound, a computational ADMET profile would assess several key parameters:

Physicochemical Properties: These include molecular weight, number of rotatable bonds, and counts of hydrogen bond acceptors and donors. nih.gov

Lipophilicity and Solubility: Predicted as LogP (the octanol-water partition coefficient), which influences absorption and distribution. nih.gov

Drug-likeness: This is evaluated based on rules like Lipinski's Rule of Five, which suggests that orally active drugs generally have a molecular weight < 500, a LogP < 5, H-bond donors < 5, and H-bond acceptors < 10.

Pharmacokinetics: Predictions include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and interaction with metabolic enzymes like Cytochrome P450.

Toxicity: In silico models can predict potential risks such as mutagenicity (AMES test), carcinogenicity, and inhibition of the hERG (human Ether-à-go-go-Related Gene) channel, which is linked to cardiotoxicity. nih.gov

Table 3: Predicted ADMET Profile for this compound

| Property | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Physicochemical | Molecular Formula | C₁₀H₁₀ClN₃ | - |

| Molecular Weight | 207.66 g/mol | Favorable for drug-likeness. | |

| H-Bond Acceptors | 3 | Within Lipinski's rule. | |

| H-Bond Donors | 2 | Within Lipinski's rule. | |

| Rotatable Bonds | 2 | Indicates good conformational flexibility. | |

| Lipophilicity | LogP (Consensus) | 2.45 | Good balance between solubility and permeability. |

| Solubility | Water Solubility | Moderately soluble | - |

| Pharmacokinetics | GI Absorption | High | Likely to be well-absorbed orally. |

| BBB Permeant | Yes | May cross the blood-brain barrier. | |

| Drug-Likeness | Lipinski's Rule | No violations | High potential for oral bioavailability. |

| Toxicity | AMES Toxicity | Non-mutagenic | Low risk of causing genetic mutations. nih.gov |

Note: Values are calculated using standard computational models and are for predictive purposes only.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) |

| Aurora A kinase |

| Cyclin-Dependent Kinase 2 (CDK2) |

| Carbonic anhydrase (CA) |

| Phosphodiesterase 4 (PDE4) |

| Phenylalanine (Phe) |

| Histidine (His) |

| Aspartic acid (Asp) |

| Asparagine (Asn) |

| Glutamine (Gln) |

| Tyrosine (Tyr) |

| Valine (Val) |

| Lysine (Lys) |

| Glutamic acid (Glu) |

In Silico Absorption Prediction

The absorption of a compound, particularly via the oral route, is a critical determinant of its potential bioavailability. Computational models predict the absorption characteristics of this compound based on its physicochemical properties.

Key predicted parameters suggest that this compound is likely to be well-absorbed from the gastrointestinal tract. Predictions from SwissADME indicate high gastrointestinal absorption. This is further supported by predictions from pkCSM, which estimate a human intestinal absorption of over 90%. The compound's favorable absorption profile is also reflected in its predicted Caco-2 cell permeability. Caco-2 cells are a widely used in vitro model for predicting human intestinal absorption, and the positive predictions from both pkCSM and admetSAR suggest good permeability across the intestinal epithelium.

The predicted water solubility of the compound is moderate, which is a key factor influencing its dissolution and subsequent absorption. The skin permeability predictions suggest that the compound has a low potential for absorption through the skin.

| Parameter | Predicted Value | Prediction Tool |

|---|---|---|

| Gastrointestinal (GI) Absorption | High | SwissADME |

| Human Intestinal Absorption (%) | 91.531 | pkCSM |

| Human Intestinal Absorption | Positive (Probability: 0.96) | admetSAR |

| Caco-2 Permeability (logPapp in 10-6 cm/s) | 0.99 | pkCSM |

| Caco-2 Permeability | Positive (Probability: 0.91) | admetSAR |

| Water Solubility (log mol/L) | -2.603 | pkCSM |

| Water Solubility | Soluble | SwissADME |

| Skin Permeability (log Kp) | -2.801 | pkCSM |

In Silico Distribution Prediction

Following absorption, a compound is distributed throughout the body. Computational models provide insights into the extent of this distribution, including its potential to cross the blood-brain barrier (BBB) and its binding to plasma proteins.

Predictions for this compound suggest a moderate volume of distribution at steady state (VDss), as indicated by the pkCSM model. The fraction of the compound that remains unbound to plasma proteins is predicted to be approximately 35.5%, which means a significant portion is expected to bind to plasma proteins.

A crucial aspect of distribution is the ability of a compound to penetrate the central nervous system (CNS). Both SwissADME and admetSAR predict that this compound is capable of crossing the blood-brain barrier. The pkCSM model further quantifies this with a predicted logBB value of 0.443, supporting the likelihood of CNS penetration. The predicted CNS permeability (logPS) from pkCSM, however, is relatively low. It is also predicted that the compound is not a substrate for P-glycoprotein (P-gp), an efflux transporter that actively removes substances from the brain, which further supports its potential to accumulate in the CNS.

| Parameter | Predicted Value | Prediction Tool |

|---|---|---|

| Volume of Distribution at Steady State (VDss, L/kg) | 0.203 | pkCSM |

| Fraction Unbound (human) | 0.355 | pkCSM |

| Blood-Brain Barrier (BBB) Permeability | Yes | SwissADME |

| Blood-Brain Barrier (BBB) Penetration | Positive (Probability: 0.93) | admetSAR |

| BBB Permeability (logBB) | 0.443 | pkCSM |

| CNS Permeability (logPS) | -1.979 | pkCSM |

| P-glycoprotein (P-gp) Substrate | No | SwissADME |

In Silico Metabolism Prediction (e.g., Predicted Metabolically Labile Sites)

The metabolic fate of a compound is largely determined by its interaction with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. Computational predictions can identify which CYP isoenzymes are likely to metabolize the compound and which it may inhibit.

For this compound, predictions regarding its role as a substrate for major CYP enzymes are varied. The pkCSM model suggests it is a substrate for CYP3A4 but not for CYP2D6. Conversely, admetSAR predicts it is not a substrate for either CYP3A4 or CYP2D6.

In terms of enzyme inhibition, there is a consensus among the prediction tools. SwissADME, pkCSM, and admetSAR all predict that this compound is an inhibitor of CYP2C9 and CYP2C19. SwissADME and pkCSM also predict inhibition of CYP3A4. None of the models predict inhibition of CYP1A2 or CYP2D6. The potential for CYP inhibition is a critical consideration in drug development to avoid drug-drug interactions.

The molecule contains an aromatic amine, which is highlighted by the Brenk alert in SwissADME as a potentially problematic fragment, often associated with metabolic activation to reactive species.

| Parameter | Predicted Outcome | Prediction Tool |

|---|---|---|

| CYP2D6 Substrate | No | pkCSM |

| CYP3A4 Substrate | Yes | pkCSM |

| CYP2D6 Substrate | Negative (Probability: 0.79) | admetSAR |

| CYP3A4 Substrate | Negative (Probability: 0.68) | admetSAR |

| CYP1A2 Inhibitor | No | SwissADME, pkCSM |

| CYP1A2 Inhibitor | Negative (Probability: 0.83) | admetSAR |

| CYP2C9 Inhibitor | Yes | SwissADME, pkCSM |

| CYP2C9 Inhibitor | Positive (Probability: 0.74) | admetSAR |

| CYP2C19 Inhibitor | Yes | SwissADME, pkCSM |

| CYP2C19 Inhibitor | Positive (Probability: 0.52) | admetSAR |

| CYP2D6 Inhibitor | No | SwissADME, pkCSM |

| CYP2D6 Inhibitor | Negative (Probability: 0.65) | admetSAR |

| CYP3A4 Inhibitor | Yes | SwissADME, pkCSM |

| CYP3A4 Inhibitor | Negative (Probability: 0.70) | admetSAR |

In Silico Excretion Prediction

The final stage of a compound's journey through the body is its excretion. Computational models can predict the likely rate and routes of excretion.

The pkCSM model predicts a total clearance of 0.385 L/h/kg for this compound. This value gives an indication of the volume of plasma cleared of the drug per unit time. Furthermore, it is predicted that the compound is not a substrate for the renal organic cation transporter 2 (OCT2), suggesting that active renal secretion via this transporter is unlikely to be a major excretion pathway.

| Parameter | Predicted Value | Prediction Tool |

|---|---|---|

| Total Clearance (L/h/kg) | 0.385 | pkCSM |

| Renal OCT2 Substrate | No | pkCSM |

Biological Activity and Mechanism of Action Investigations of 3 4 Chlorobenzyl 1h Pyrazol 5 Amine

In Vitro Pharmacological Profiling of 3-(4-Chlorobenzyl)-1H-pyrazol-5-amine

While specific in vitro pharmacological data for this compound is limited in publicly available literature, the broader class of 5-aminopyrazole derivatives has been the subject of numerous studies. These investigations provide a foundational understanding of the potential biological activities of this compound.

Enzyme Inhibition Studies (e.g., Kinases, Proteases, Hydrolases)

The pyrazole (B372694) scaffold is a privileged structure in the development of kinase inhibitors. mdpi.com Various derivatives of 1H-pyrazol-5-amine have been investigated for their ability to inhibit different kinases. For instance, a series of 3-aryl-4-(arylhydrazono)-1H-pyrazol-5-one inhibitors of GSK3β were developed, demonstrating high potency. nih.gov While this represents a different pyrazole substitution pattern, it highlights the potential of the core structure to interact with kinase binding sites.

Furthermore, acylated 1H-pyrazol-5-amines have been identified as potent inhibitors of thrombin, a serine protease. nih.gov Some of these flexible acylated derivatives exhibited inhibitory concentrations in the nanomolar range. nih.gov The mechanism of action for some of these inhibitors involves a serine-trapping mechanism, where the acyl group is transferred to the catalytic serine residue of the enzyme. nih.gov

Inhibition of fatty-acid amide hydrolase (FAAH) has also been explored, with inhibitors potentiating extinction in spatial memory tasks, suggesting a role for related compounds in modulating the endocannabinoid system. nih.gov

Table 1: Enzyme Inhibition by 5-Aminopyrazole Derivatives

| Derivative Class | Target Enzyme | Activity |

| 3-Aryl-4-(arylhydrazono)-1H-pyrazol-5-ones | GSK3β | Potent Inhibition nih.gov |

| Acylated 1H-pyrazol-5-amines | Thrombin (Serine Protease) | Potent, nM range IC50 nih.gov |

| FAAH Inhibitors | Fatty-acid amide hydrolase | Potentiation of extinction nih.gov |

Receptor Binding Assays and Functional Agonism/Antagonism of this compound

Cell-Based Assays for Specific Biological Pathways Modulated by this compound

Cell-based assays on related 5-aminopyrazole derivatives have revealed effects on various biological pathways. For example, N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives have been shown to induce a G2/M phase cell cycle arrest, a consequence of CDK16 inhibition. mdpi.com

Antimicrobial and Antifungal Activity Studies of this compound

The antimicrobial properties of pyrazole derivatives are well-documented. nih.govnih.gov Studies on various substituted pyrazoles have demonstrated activity against a range of bacterial and fungal strains. For example, derivatives of ethyl 4-amino-3-(4-chlorophenyl)-pyrazole-5-carboxylate showed in vitro activity against Escherichia coli, Pseudomonas aeruginosa, Streptococcus lactis, Staphylococcus aureus, Candida albicans, and Aspergillus flavus at concentrations between 10 to 50 μg/mL. nih.gov Another study on 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides reported potent antimicrobial activities. nih.gov

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

| Derivative | Organism | Activity (MIC/Zone of Inhibition) |

| Ethyl 4-amino-3-(4-chlorophenyl)-pyrazole-5-carboxylate derivatives | E. coli, P. aeruginosa, S. lactis, S. aureus, C. albicans, A. flavus | Active at 10-50 μg/mL nih.gov |

| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydri-1H-pyrazoles | Gram-negative bacteria (e.g., A. baumannii, K. pneumoniae) | In vitro activity demonstrated nih.gov |

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides (compounds 9d, 9g, 9h) | Gram-positive and Gram-negative bacteria, various fungi | Potent antimicrobial activities nih.gov |

Antiproliferative Activity in Various Cell Lines

The antiproliferative effects of 5-aminopyrazole derivatives against various cancer cell lines have been a key area of investigation. nih.govnih.gov For instance, novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives exhibited growth inhibitory effects against MCF-7 breast cancer cells. nih.gov Structure-activity relationship studies from this research indicated that the N-terminal pyrazole ring structure is crucial for this antiproliferative activity. nih.gov

Another study on a series of 5-aminopyrazoles (5APs) identified compounds with promising antiproliferative activity. nih.gov Notably, some derivatives showed significant inhibition of cancer cell growth in different cancer cell lines, particularly against leukemic cell lines. nih.gov The study also suggested that an unsubstituted 3-position on the pyrazole scaffold is a key determinant for antiproliferative activity. nih.gov

Table 3: Antiproliferative Activity of 5-Aminopyrazole Derivatives

| Derivative Series | Cell Lines | Key Findings |

| 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives | VERO (normal), MCF-7 (breast cancer) | Interesting growth inhibitory effects against cell lines. nih.gov |

| 5-Aminopyrazoles (5APs) Series 1 | Various cancer cell lines | Promising anti-proliferative agents. nih.gov |

| 5-Aminopyrazoles (5APs) Series 3 | Leukemic cell lines | Relevant anti-proliferative activity. nih.gov |

Target Identification and Validation Methodologies for this compound

While direct target identification for this compound has not been explicitly reported, the methodologies applied to related compounds provide a framework for such investigations. A common approach involves screening the compound against a panel of known biological targets, such as kinases or proteases, to identify potential interactions. mdpi.comnih.gov

For potent inhibitors, target validation can be achieved through various methods. For example, in the case of the acylated 1H-pyrazol-5-amine thrombin inhibitors, a mass-shift assay was used to confirm the covalent modification of the catalytic Ser195 residue of thrombin. nih.gov Docking studies are also frequently employed to provide a theoretical model of the binding interaction and support the proposed mechanism of action. nih.gov

For kinase inhibitors, a differential scanning fluorimetry (DSF) screen against a broad panel of kinases can be used to assess selectivity. mdpi.com Furthermore, cell-based assays, such as cell cycle analysis, can validate the biological effect of target inhibition in a cellular context. mdpi.com

Affinity Chromatography and Proteomics Approaches to Isolate Protein Targets

The identification of protein targets for a novel compound is a critical step in understanding its mechanism of action. Chemical proteomics, often employing affinity chromatography, is a powerful strategy for this purpose. nih.govnih.gov In a typical workflow, the small molecule of interest, in this case, this compound, would be chemically modified to incorporate a linker and a reactive group (e.g., a photo-affinity label) or an affinity tag (like biotin). nih.gov This modified compound, or probe, is then incubated with cell lysates or in living cells to allow it to bind to its protein targets.

Following incubation, the probe-protein complexes are captured on a resin (e.g., streptavidin-coated beads if a biotin (B1667282) tag is used). nih.gov After washing away non-specifically bound proteins, the captured proteins are eluted and identified using mass spectrometry-based proteomics. nih.gov Quantitative proteomics techniques, such as SILAC (stable isotope labeling by amino acids in culture) or label-free quantification, are often used to distinguish true binding partners from background contaminants by comparing the abundance of proteins captured in the presence and absence of a competitor (the original, unmodified compound). nih.gov

Despite the robustness of this approach, no studies have been published that apply affinity chromatography or other chemical proteomics methods to identify the protein targets of this compound.

Genetic Knockdown/Knockout Studies to Confirm Target Relevance

Once potential protein targets are identified through proteomics or other screening methods, their biological relevance to the compound's observed effects must be confirmed. Genetic techniques such as RNA interference (RNAi) for transient knockdown of gene expression or CRISPR-Cas9 for permanent gene knockout are standard methods for this validation.

If a specific protein is hypothesized to be the target of this compound, reducing or eliminating the expression of this protein in a cellular model should, in theory, recapitulate the phenotypic effects of the compound. Conversely, cells lacking the target protein should become resistant to the compound's effects. These experiments are crucial for confirming that the identified protein is not just a binding partner but is also responsible for mediating the biological activity of the compound.

There is no information in the scientific literature regarding the use of genetic knockdown or knockout studies to validate the targets of this compound.

Mechanistic Studies of this compound at the Molecular and Cellular Level

A thorough mechanistic investigation would delve into the specifics of the compound's interaction with its target and its effects on cellular processes.

Ligand-Target Interaction Kinetics and Thermodynamics

Understanding the kinetics (on- and off-rates) and thermodynamics (affinity) of the interaction between a ligand and its target is fundamental to drug discovery. nih.gov Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or bio-layer interferometry (BLI) are commonly used to measure these parameters. For example, kinetic parameters like a slow off-rate can lead to a prolonged duration of action in vivo. nih.gov Thermodynamic data provides insight into the binding affinity (Kd).

No data on the binding kinetics or thermodynamics of this compound with any biological target has been reported.

Signaling Pathway Modulation by this compound

Upon binding to its target, a compound will often modulate one or more intracellular signaling pathways. The nature of this modulation depends on the function of the target protein (e.g., if it is a kinase, a receptor, or a transcription factor). Techniques such as western blotting, reporter gene assays, or phosphoproteomics can be used to assess changes in signaling cascades. For instance, if the compound were to inhibit a particular kinase, one would expect to see a decrease in the phosphorylation of that kinase's downstream substrates.

There are no published studies examining the effect of this compound on any signaling pathways.

Cellular Uptake, Retention, and Subcellular Localization of this compound

For a compound to exert its effect, it must typically enter the cell and reach its target, which may reside in a specific subcellular compartment (e.g., nucleus, mitochondria, cytoplasm). The study of cellular uptake, retention, and localization often involves fluorescently labeling the compound and using microscopy techniques, such as confocal fluorescence microscopy, to visualize its distribution within the cell over time. nih.gov Quantitative analysis can be performed using methods like flow cytometry or high-content imaging.

The cellular uptake, retention, and subcellular localization of this compound have not been investigated in any published research.

Preclinical In Vivo Efficacy and Pharmacodynamic Studies of this compound (Animal Models Only)

Preclinical studies in animal models are essential to evaluate the potential therapeutic efficacy of a compound and to understand its pharmacodynamics (i.e., the effect of the drug on the body). These studies would involve administering the compound to animal models of a specific disease and monitoring for therapeutic outcomes. Pharmacodynamic studies would measure target engagement and downstream biological effects in the animal to establish a relationship between drug exposure and the desired pharmacological effect.

As there is no information on the biological activity or identified targets of this compound, no preclinical in vivo efficacy or pharmacodynamic studies have been conducted or reported.

Efficacy Evaluation in Specific Disease Models (e.g., Oncology, Infectious Disease, Inflammatory Models)

No published studies were found that evaluated the efficacy of this compound in any specific disease models, including but not limited to oncology, infectious diseases, or inflammatory conditions.

Biomarker Modulation and Pharmacodynamic Endpoints in Animal Systems

There is no available data from animal studies detailing the modulation of specific biomarkers or defining the pharmacodynamic endpoints for this compound.

In Vivo Target Engagement Studies

No in vivo target engagement studies for this compound have been reported in the scientific literature. Such studies are crucial for understanding the mechanism of action of a compound by confirming its interaction with its intended biological target in a living organism.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 4 Chlorobenzyl 1h Pyrazol 5 Amine Analogs

Systematic Modification of the Pyrazole (B372694) Core and its Impact on Activity

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile scaffold whose biological activity is highly dependent on its substitution pattern. mdpi.com Modifications at the N1, C3, C4, and C5 positions of the pyrazole core in analogs of 3-(4-chlorobenzyl)-1H-pyrazol-5-amine have profound effects on their biological profiles.

The N1 position of the pyrazole ring is a critical site for modification. In many pyrazole-based inhibitors, substitution at N1 can influence potency and selectivity. For instance, in a series of 3-alkyl-1,5-diaryl-1H-pyrazoles, the placement of a trimethoxyphenyl group at the N1 position resulted in more potent antiproliferative activity compared to its placement at the C5 position. nih.govplos.org This suggests that the N1-substituent can engage in crucial interactions with the target protein. Introduction of different lipophilic moieties, such as methyl or phenyl groups, at the N-position of 3,5-diphenylpyrazoles has been shown to decrease inhibitory activity against certain metalloproteases, indicating that an unsubstituted N1-H may be favorable for specific targets, potentially acting as a hydrogen bond donor. nih.gov

The C4 position of the pyrazole ring is another key site for modification. The introduction of substituents at this position can modulate the electronic properties and steric profile of the molecule. For example, in the development of pyrazolo[1,5-a]pyridine-based phosphodiesterase 4 (PDE4) inhibitors, the C4 position was explored to enhance activity. nih.gov

The inherent tautomerism of the pyrazole ring, particularly in N-unsubstituted derivatives, can also play a role in biological activity. mdpi.com The equilibrium between different tautomeric forms can be influenced by the electronic nature of the substituents on the ring, which in turn can affect how the molecule interacts with its biological target. mdpi.com

Exploration of the Chlorobenzyl Moiety Substituent Effects on Biological Activity

The phenyl ring at the C3 position is a common feature in many biologically active pyrazoles. The nature and position of substituents on this ring can significantly impact activity. In a series of 3,5-diaryl-1H-pyrazoles evaluated as antibacterial agents, the presence and position of electron-withdrawing or electron-donating groups on the phenyl ring at C3 led to varied activity against Staphylococcus aureus and Escherichia coli. nih.gov For example, a nitro group, which is strongly electron-withdrawing, has been shown to be more optimal than hydrogen, methyl, methoxy, or chloro substituents in a series of pyrazole-based Aurora A kinase inhibitors. nih.gov

The chlorine atom at the para-position of the benzyl (B1604629) group is expected to contribute to the lipophilicity of the compound and may engage in specific halogen bonding interactions with the target protein. The modification of this substituent, for instance, by replacing it with other halogens (F, Br, I) or with electron-donating groups (e.g., methoxy) or other electron-withdrawing groups (e.g., trifluoromethyl), would be a standard approach in lead optimization to probe the electronic and steric requirements at this position.

The benzyl linker itself provides a degree of conformational flexibility, allowing the chlorophenyl ring to adopt an optimal orientation within the binding site. Varying the linker, for example, by introducing rigidity or altering its length, could also significantly affect biological activity.

Impact of Amino Group Derivatization on Compound Properties and Biological Performance

The 5-amino group is a crucial functional group in this class of compounds, often acting as a key hydrogen bond donor and a point for further derivatization. mdpi.comnih.gov The versatility of the 5-aminopyrazole scaffold is well-documented in the synthesis of fused heterocyclic systems with enhanced pharmacological profiles. beilstein-journals.org

Derivatization of the 5-amino group, for instance, through acylation to form amides, can have a significant impact on the compound's properties and biological activity. In a study on 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, the formation of various benzamides at the 5-amino position led to compounds with potent antimicrobial activities. tandfonline.com The nature of the substituent on the benzoyl group was found to be critical for the observed antibacterial and antifungal effects. tandfonline.com

Conversely, in some contexts, derivatization of the amino group can be detrimental to activity. For instance, in the development of certain kinase inhibitors, the introduction of an amide moiety at the C5-amino position was not tolerated and resulted in inactive compounds, highlighting the importance of the free amino group for interaction with the target kinase. nih.gov

The basicity of the 5-amino group can also influence the compound's pharmacokinetic properties, such as its solubility and ability to cross cell membranes. Therefore, its modification can be a tool to fine-tune these properties.

Identification of Key Pharmacophoric Features for this compound Activity

Based on SAR studies of related pyrazole derivatives, a general pharmacophore model for the activity of this compound analogs can be proposed. This model typically includes:

A central heterocyclic scaffold: The pyrazole ring serves as the core structure, positioning the other functional groups in a specific spatial orientation.

Hydrogen bond donors and acceptors: The pyrazole ring nitrogens (one donor, one acceptor in the N-unsubstituted form) and the 5-amino group (a hydrogen bond donor) are critical for interactions with polar residues in the active site of target proteins. nih.gov

A hydrophobic region: The 3-(4-chlorobenzyl) group provides a significant hydrophobic moiety that can interact with non-polar pockets in the binding site. The chlorine atom can further enhance these interactions.

Aromatic/hydrophobic features: In many kinase inhibitors, for example, the pyrazole scaffold acts as a hinge-binding motif, while the attached aryl groups occupy adjacent hydrophobic regions. nih.govnih.gov

Pharmacophore modeling and 3D-QSAR studies on related pyrazole systems, such as pyrazolopyridine analogs as PDE4 inhibitors, have identified the importance of hydrogen bond acceptors, aromatic rings, and hydrophobic groups for potent inhibitory activity. nih.gov Docking studies often reveal key hydrogen bonding interactions with specific amino acid residues like aspartate, asparagine, and glutamine. nih.gov

Rational Design and Optimization Strategies Based on SAR Insights for this compound Derivatives

The insights gained from SAR and SPR studies provide a roadmap for the rational design and optimization of this compound derivatives. Key strategies include:

Systematic Modification of the Phenyl Ring: Based on the initial SAR, the 4-chloro substituent on the benzyl group can be replaced with a variety of other groups to probe the electronic and steric requirements of the binding pocket. A focused library of analogs with different substituents at the ortho, meta, and para positions can be synthesized to develop a comprehensive QSAR model.

Exploration of the N1-Position: For N-unsubstituted pyrazoles, the N1 position is a prime site for modification to improve pharmacokinetic properties or to introduce additional interactions with the target. Small alkyl or aryl groups, or groups capable of forming specific hydrogen bonds, could be introduced.

Derivatization of the 5-Amino Group: The 5-amino group can be acylated or sulfonylated to introduce new interaction points or to modulate the physicochemical properties of the compound. This can be particularly useful for improving cell permeability or for targeting different sub-pockets within the active site.

Bioisosteric Replacements: The pyrazole core itself could be replaced with other heterocyclic scaffolds to explore novel chemical space and potentially improve properties like metabolic stability. Similarly, the benzyl linker could be replaced with more rigid or conformationally constrained units to lock the molecule into a more active conformation.

An integrated approach that combines computational methods like molecular docking and pharmacophore modeling with synthetic chemistry is essential for the efficient design of new analogs with improved potency, selectivity, and drug-like properties. nih.gov

Medicinal Chemistry and Drug Discovery Perspectives of 3 4 Chlorobenzyl 1h Pyrazol 5 Amine

Lead Identification and Optimization Strategies Utilizing the Pyrazole (B372694) Amine Scaffold

The identification of novel hit and lead compounds is the crucial first step in any drug discovery endeavor. The 3-(4-chlorobenzyl)-1H-pyrazol-5-amine scaffold, with its distinct structural features—a hydrogen bond-donating and -accepting pyrazole core, a flexible benzyl (B1604629) group amenable to substitution, and a reactive primary amine—offers multiple avenues for lead generation and subsequent optimization.

High-Throughput Screening Campaigns with this compound-Related Libraries

High-throughput screening (HTS) allows for the rapid assessment of large compound libraries against a specific biological target. Libraries containing derivatives of this compound would be synthesized to explore the chemical space around this core structure. Variations would typically include modifications at three key positions:

The pyrazole N1 position: Alkylation or arylation at this position can influence the molecule's pharmacokinetic properties and its interaction with the target protein.

The benzyl group: Substitution on the phenyl ring of the benzyl moiety can modulate potency and selectivity. The existing chloro-substituent on the 4-position of the benzyl group already provides a starting point for exploring the impact of halogen bonding and electronic effects.

The 5-amino group: This group can be acylated, alkylated, or used as a handle for further derivatization to explore different binding interactions.

A hypothetical HTS campaign for a target kinase, for instance, might screen a library of 3-benzyl-1H-pyrazol-5-amine derivatives. The results would be analyzed to identify initial hits, which would then be validated and prioritized for lead optimization based on their potency, selectivity, and drug-like properties.

Fragment-Based Drug Discovery Approaches Centered on the Pyrazole Core

Fragment-based drug discovery (FBDD) is a powerful method for identifying highly efficient, low-molecular-weight binders that can be grown into potent lead compounds. researchgate.netmdpi.com The pyrazole core itself is an excellent fragment due to its favorable physicochemical properties and its ability to form key hydrogen bond interactions with protein targets. nih.gov

In an FBDD approach, a library of small fragments, including pyrazole-containing molecules, would be screened against a target of interest using biophysical techniques such as X-ray crystallography or surface plasmon resonance. rsc.org A fragment hit, such as 3-methyl-1H-pyrazol-5-amine, could be identified as binding to a key pocket in the target protein. Subsequent steps would involve "growing" the fragment by adding substituents at appropriate vectors to enhance binding affinity. The 3-(4-chlorobenzyl) group could be introduced in a targeted manner to occupy a nearby hydrophobic pocket, thus significantly increasing potency. The 5-amino group provides a critical interaction point, often acting as a hydrogen bond donor. nih.gov

The efficiency of this approach is often measured by Ligand Efficiency (LE), which relates the binding affinity of a compound to its size. researchgate.net The goal is to optimize the fragment into a lead compound while maintaining a high LE.

| FBDD Parameter | Description | Relevance to this compound |

| Fragment Library | A collection of low molecular weight compounds (typically <300 Da). mdpi.com | Would contain simple pyrazole derivatives. |

| Hit Identification | Biophysical screening to detect weak binding of fragments to the target. | Identification of a pyrazole-amine core as a binding motif. |

| Fragment Growing | Stepwise chemical modification of the fragment hit to increase affinity. mdpi.com | Introduction of the 4-chlorobenzyl group to the pyrazole core to occupy a hydrophobic pocket. |

| Ligand Efficiency (LE) | A measure of the binding energy per heavy atom. | Guiding the optimization process to ensure that added chemical complexity translates into improved potency. |

De Novo Design Methodologies Inspired by this compound

De novo design involves the computational construction of novel molecules that are predicted to bind to a target's active site. nih.gov The known structure of a target protein, often obtained through X-ray crystallography, is used to design ligands that are complementary in shape and chemical properties to the binding site.

Starting with the this compound scaffold, computational methods can be employed to design novel derivatives with improved binding characteristics. For example, if the 4-chlorophenyl group is situated in a hydrophobic pocket, de novo design algorithms could suggest alternative substituents that might form more favorable interactions, such as a trifluoromethylphenyl or a naphthyl group. Similarly, the 5-amino group could be elaborated into more complex functionalities that can form additional hydrogen bonds or ionic interactions with the target.

Scaffold Hopping and Bioisosteric Replacements of the this compound Structure